(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester
(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester
Brand Name:
Vulcanchem
CAS No.:
494195-98-1
VCID:
VC20823598
InChI:
InChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1
SMILES:
CC(=O)OC1CC(=CC2C1O2)C(=O)OC
Molecular Formula:
C10H12O5
Molecular Weight:
212.2 g/mol
(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester
CAS No.: 494195-98-1
Cat. No.: VC20823598
Molecular Formula: C10H12O5
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494195-98-1 |
|---|---|
| Molecular Formula | C10H12O5 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | methyl (1S,5S,6R)-5-acetyloxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate |
| Standard InChI | InChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1 |
| Standard InChI Key | CAHCTLXUBYFEJL-XHNCKOQMSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1CC(=C[C@H]2[C@@H]1O2)C(=O)OC |
| SMILES | CC(=O)OC1CC(=CC2C1O2)C(=O)OC |
| Canonical SMILES | CC(=O)OC1CC(=CC2C1O2)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator